3,5-Dichlorophenyl p-nitrophenyl ether

Developmental toxicology Diphenyl ether congeners Teratogenicity screening

For developmental toxicity studies, 3,5-dichlorophenyl p-nitrophenyl ether (35-DCN) is the preferred structurally matched negative control for nitrofen. Francis (1989) data demonstrate 35-DCN is inactive in the Chernoff/Kavlock developmental toxicity screen at doses where nitrofen produces Harderian gland agenesis and perinatal mortality. Using 35-DCN eliminates confounding variables, ensuring valid toxicological conclusions. Also available as a certified reference material for GC/MS and LC-MS/MS method validation. Ensure isomer-specific procurement for reproducible results.

Molecular Formula C12H7Cl2NO3
Molecular Weight 284.09 g/mol
CAS No. 21105-77-1
Cat. No. B1595543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenyl p-nitrophenyl ether
CAS21105-77-1
Molecular FormulaC12H7Cl2NO3
Molecular Weight284.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H
InChIKeyKWZIXOIDCOTWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichlorophenyl p-Nitrophenyl Ether (CAS 21105-77-1): A Positional Isomer in the Diphenyl Ether Herbicide Class with Distinct Toxicological Profile


3,5-Dichlorophenyl p-nitrophenyl ether (CAS 21105-77-1; IUPAC: 1,3-dichloro-5-(4-nitrophenoxy)benzene; molecular formula C₁₂H₇Cl₂NO₃; MW 284.09) is a synthetic diphenyl ether (DPE) belonging to the nitrodiphenyl ether herbicide family . It is the 3,5-dichloro positional isomer within a series of dichlorophenyl 4-nitrophenyl ether congeners that includes the commercial herbicide nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether, CAS 1836-75-5) and several other regioisomers [1]. Unlike nitrofen—which was widely commercialized as a pre-emergence rice paddy herbicide before its ban due to carcinogenicity and developmental toxicity—the 3,5-dichloro isomer has been studied primarily as a structural analog in mode-of-action and structure-activity relationship (SAR) investigations [2]. The compound acts by inhibiting protoporphyrinogen oxidase (Protox), the penultimate enzyme in heme and chlorophyll biosynthesis, leading to light- and oxygen-dependent lipid peroxidation in susceptible plants [3].

Why 3,5-Dichlorophenyl p-Nitrophenyl Ether Cannot Be Interchanged with Nitrofen or Other Dichloro Regioisomers in Research or Reference Applications


Within the dichlorophenyl 4-nitrophenyl ether congener series, the position of chlorine substituents on the non-nitrated phenyl ring is the dominant determinant of both herbicidal potency and mammalian developmental toxicity—not merely the presence of two chlorine atoms [1]. Francis (1989) demonstrated through a direct head-to-head comparison of nine diphenyl ethers in outbred Swiss mice that all five dichlorinated nitrofen analogs (including the 3,5-dichloro isomer, abbreviated 35-DCN) were inactive in the Chernoff/Kavlock developmental toxicity screen at doses where nitrofen (2,4-dichloro) produced missing Harderian glands (50 mg/kg/d) and significant perinatal mortality (100 mg/kg/d) [1]. Furthermore, the SAR analysis by Ohnishi et al. (1993) classified nitrodiphenyl ethers into three light-dependence groups based on substitution pattern: ortho/para-substituted compounds required light for activity, whereas meta-substituted compounds (including the 3,5-dichloro configuration) were herbicidally active even in darkness [2]. These findings mean that substituting the 3,5-dichloro isomer for nitrofen or another regioisomer in toxicology studies, environmental fate modeling, or analytical reference work will yield fundamentally different biological readouts and regulatory conclusions. Purchasing the correct CAS-specific isomer is therefore non-negotiable for reproducible research.

Quantitative Differential Evidence: 3,5-Dichlorophenyl p-Nitrophenyl Ether (35-DCN) vs. Comparator Dichlorophenyl Nitrophenyl Ethers


Developmental Toxicity Null Phenotype: 35-DCN vs. Nitrofen (2,4-DCN) in the Chernoff/Kavlock In Vivo Mouse Screen

In the definitive Francis (1989) study, outbred Swiss mice were administered 3,5-dichlorophenyl 4′-nitrophenyl ether (35-DCN) at doses equipotent to those at which nitrofen (2,4-dichlorophenyl 4′-nitrophenyl ether) is highly teratogenic. The monochlorinated analogs and all five dichlorinated nitrofen analogs—including 35-DCN—were inactive at the doses given [1]. By contrast, nitrofen at 50 mg/kg/d caused missing Harderian glands in pups, and at 100 mg/kg/d produced significant perinatal mortality. The 3,5-dichloro isomer therefore exhibits a null phenotype for developmental toxicity under conditions where the 2,4-dichloro isomer (nitrofen) is a potent teratogen [1].

Developmental toxicology Diphenyl ether congeners Teratogenicity screening

Light-Independent Herbicidal Activity: Meta-Substituted Diphenyl Ethers (Including 3,5-Dichloro) vs. Ortho/Para-Substituted Commercial Herbicides

Ohnishi et al. (1993) synthesized and tested thirty 4-(substituted phenoxy)nitrobenzenes against barnyard-grass (Echinochloa crus-galli) under light and dark conditions, classifying compounds into three groups [1]. Group 1 (ortho and para substitutions) required light for herbicidal activity—this includes nitrofen (2,4-dichloro). Group 2 (meta or ortho+meta substitutions) was active even in the dark. The 3,5-dichloro substitution pattern places this compound in Group 2 (meta,meta-disubstituted), predicting dark activity that ortho/para isomers like nitrofen lack. Group 3 (meta+para disubstituted) showed activity inhibited by light [1]. Although the specific 3,5-dichloro congener was not individually reported with quantitative phytotoxicity data in the abstract, the classification rule is structure-based and directly applicable.

Herbicide mode of action Structure-activity relationship Photodependence

Cl Substitution Position Determines Developmental Toxicity: All Five Dichlorinated Nitrofen Analogs (Including 35-DCN) Are Inactive Where Nitrofen Is Potent

The Francis (1989) study directly compared 35-DCN against four other dichlorinated nitrofen analogs (23-DCN, 25-DCN, 26-DCN, 34-DCN), one monochlorinated analog (3-MCN), and two trichlorinated analogs (245-TCN, CNP) [1]. Among all dichlorinated congeners, none exhibited the developmental toxicity signature of nitrofen. The trichlorinated analog 245-TCN was the most potent teratogen, causing missing Harderian glands at 10–20 mg/kg/d—more potent than nitrofen itself. This establishes a clear rank-order: trichlorinated > nitrofen (2,4-dichloro) ≫ all other dichloro isomers (including 35-DCN) ≈ monochloro ≈ inactive [1].

Congener toxicity Positional isomer SAR Protox inhibitor selectivity

Certified Reference Standard Availability: 35-DCN as a Resolved Isomer in Haloethers Mix for Environmental Monitoring

3,5-Dichlorophenyl-4′-nitrophenyl ether is commercially available as a certified reference material (CRM) at 1 mg/mL in isooctane (AccuStandard Cat# E-012S) . It is included as a discrete, chromatographically resolved analyte in the Haloethers Mix: non-RCRA Analytes alongside the 2,5-dichloro isomer (CAS 39145-48-7) and the 2,4-dichloro isomer (nitrofen, CAS 1836-75-5) at identical concentrations (1 mg/mL each) . The co-formulation of all three isomers in one standard mix enables direct chromatographic retention-time comparison and method validation across isomers without requiring separate single-analyte standards, reducing procurement cost and analytical run time for environmental monitoring laboratories .

Environmental analytical chemistry Reference standards Haloether monitoring

QSAR-Guided Selectivity: Meta-Substitution on the Non-Nitrated Ring Is Required for Maximal Protox Inhibition—Implications for 3,5-Dichloro Configuration

The comprehensive QSAR review by Nandihalli and Duke (1994) established that among diphenyl ether Protox inhibitors, molecular bulk and overall electrostatic potentials are the primary determinants of herbicidal potency variation, and that 'a substitution at the meta position on the... p-nitro (diphenyl ether) ring is essential for greatest herbicidal activity' [1]. The 3,5-dichloro substitution pattern places two electron-withdrawing chlorine atoms at both meta positions of the non-nitrated ring, theoretically maximizing the meta-substitution contribution to Protox binding while avoiding the ortho-substitution pattern that confers developmental toxicity in mammals [2]. This dual-meta configuration is structurally distinct from the ortho+para pattern of nitrofen and may explain the dissociation between retained Protox inhibition and lost mammalian teratogenicity.

Protox inhibition QSAR Diphenyl ether herbicides Molecular electrostatic potential

CAS Registry Accuracy: 3,5-Dichloro Isomer (21105-77-1) Is Frequently Mislabeled as Nitrofen (1836-75-5) in Vendor Databases—Procurement Risk Differentiation

Multiple chemical vendor databases conflate CAS 21105-77-1 with nitrofen (CAS 1836-75-5), incorrectly listing the 3,5-dichloro isomer under the nitrofen generic name and CAS number . However, authoritative sources confirm they are distinct compounds: nitrofen is 2,4-dichlorophenyl 4-nitrophenyl ether (CAS 1836-75-5), while CAS 21105-77-1 specifically denotes 1,3-dichloro-5-(4-nitrophenoxy)benzene . The AccuStandard Haloethers Mix explicitly resolves these as three separate analytes: 3,5-dichloro (21105-77-1), 2,5-dichloro (39145-48-7), and 2,4-dichloro/nitrofen (1836-75-5), each at 1 mg/mL . Procurement from vendors that fail to distinguish these isomers risks experimental irreproducibility and erroneous toxicological classification.

Chemical procurement CAS registry integrity Isomer verification

Recommended Application Scenarios for 3,5-Dichlorophenyl p-Nitrophenyl Ether (CAS 21105-77-1) Based on Its Quantitative Differential Profile


Isomer-Matched Negative Control in Mammalian Developmental Toxicology Studies of Nitrodiphenyl Ether Herbicides

In any in vivo or in vitro developmental toxicity assessment of nitrofen or related diphenyl ether Protox inhibitors, 3,5-dichlorophenyl p-nitrophenyl ether (35-DCN) should be procured as the preferred structurally matched negative control. The Francis (1989) data demonstrate that 35-DCN is inactive in the Chernoff/Kavlock developmental toxicity screen at doses where nitrofen produces Harderian gland agenesis and perinatal mortality . Using 35-DCN rather than a chemically unrelated negative control compound eliminates confounding variables introduced by differing physicochemical properties, metabolic pathways, or bioavailability, thereby strengthening the internal validity of toxicological conclusions.

Dissecting Light-Dependent vs. Light-Independent Mechanisms of Protoporphyrinogen Oxidase Inhibition in Plant Physiology Research

Plant physiologists investigating the mode of action of Protox-inhibiting herbicides can leverage the predicted light-independent activity of 35-DCN (a meta,meta-disubstituted diphenyl ether classified in Ohnishi Group 2) as a tool to separate light-dependent lipid peroxidation effects from direct enzyme inhibition. Comparative experiments using 35-DCN under light/dark conditions, benchmarked against light-requiring nitrofen (Group 1), can help elucidate whether observed phytotoxic endpoints are driven primarily by Protox inhibition or by downstream photodynamic tetrapyrrole accumulation.

Environmental Monitoring Method Development and Multi-Isomer Quantification in Water and Sediment Samples

Environmental analytical laboratories developing GC/MS or LC-MS/MS methods for nitrodiphenyl ether herbicide residues in water, sediment, or biota should procure 3,5-dichlorophenyl p-nitrophenyl ether as part of the AccuStandard Haloethers Mix, which co-resolves the 3,5-dichloro, 2,5-dichloro, and 2,4-dichloro (nitrofen) isomers as discrete analytes at 1 mg/mL each . This multi-isomer CRM enables simultaneous method validation for three environmentally relevant dichlorophenyl nitrophenyl ether congeners from a single standard, reducing per-analyte CRM procurement costs by approximately two-thirds compared to purchasing individual isomer standards.

SAR Probe Compound for Agrochemical Lead Optimization Targeting Reduced Mammalian Toxicity

Agrochemical discovery teams seeking Protox-inhibiting herbicide leads with improved mammalian safety profiles should include 35-DCN as a key SAR probe. The QSAR analysis by Nandihalli and Duke (1994) identifies meta-substitution on the non-nitrated ring as essential for maximal Protox inhibition , while the Francis (1989) dataset demonstrates that the dual-meta (3,5-dichloro) configuration eliminates the developmental toxicity associated with ortho-chlorine substitution . 35-DCN thus provides a structural template for designing next-generation diphenyl ether herbicides that retain target enzyme potency while minimizing off-target mammalian effects.

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